Cortisol 21-sulfate
Overview
Description
Synthesis Analysis
Cortisol 21-sulfate is synthesized in various tissues, not just the adrenal and liver but also in the kidney, diaphragm, and lung. This demonstrates a broader physiological role and potential presence in circulation beyond conventional understanding (Miyabo & Hisada, 1972). Additionally, a detailed method for the preparation of cortisol-21-sulfate has been outlined, highlighting its chemical synthesis and characterization alongside other steroid sulfates (Kornel, Kleber, & Conine, 1964).
Molecular Structure Analysis
The enzymatic sulfation process of cortisol to produce cortisol-21-sulfate reveals significant insights into the molecular structure and its variations across different biological sexes and tissues, indicating diverse enzymatic pathways and regulatory mechanisms (Singer, Giera, Johnson, & Sylvester, 1976).
Chemical Reactions and Properties
The chemical reactivity and properties of cortisol-21-sulfate have been studied through its synthesis, demonstrating its formation as a by-product in certain conditions and its resolution using high voltage paper electrophoresis for purification purposes (Kornel, Kleber, & Conine, 1964).
Scientific Research Applications
Biosynthesis in Dog Tissues : Cortisol 21-sulfate is biosynthesized in various dog tissues, including the adrenal, liver, kidney, diaphragm, and lung. This finding expands the understanding of corticosteroid sulfation beyond the known sites of adrenal and liver (Miyabo & Hisada, 1972).
Behavioral and Systemic Effects : In studies involving rats, cortisol-21 sulfate was found to have stimulatory effects on exploratory behaviors. Interestingly, it did not exhibit typical glucocorticoid effects like catabolism or ACTH suppression, suggesting its unique impact on behavior may be due to direct action on the central nervous system (Miyabo, Hisada, Ueno, Kishida & Kitanaka, 1972).
Measurement in Plasma : A method was developed to measure cortisol 21-sulfate and other C-21 corticosteroids in plasma, aiding the assessment of adrenocortical function and exploring factors affecting plasma concentrations of these steroids (Klein, de Levie & Giroud, 1972).
Sex Difference in Rat Liver Preparations : A study on the enzymatic sulfation of steroids in rat liver showed significant sex differences, with female rats having higher cortisol sulfotransferase activity. This suggests different steroid sulfotransferases in males and females and their possible regulation by sex hormones (Singer, Giera, Johnson & Sylvester, 1976).
Urinary Excretion of Sulfate Conjugates : Research on the urinary excretion of cortisol-21 sulfate in humans postulates that sulfate conjugates of steroids are excreted slower than glucuronide conjugates, indicating differences in metabolism and excretion rates (Kornel & Miyabo, 1975).
Growth Hormone's Influence on Liver Sulfotransferase : Pituitary growth hormone was found to regulate hepatic levels of cortisol sulfation in rats. This study shows gender differences in this activity, likely due to variations in growth hormone secretion patterns (Yamazoe, Gong, Murayama, Abu‐Zeid & Kato, 1989).
Safety And Hazards
Future Directions
Cortisol 21-sulfate is a significant molecule in the field of biomedical science. There is a great demand for a continuous real-time cortisol sensor, which is yet to be developed . The development of such a sensor would be essential for personalized pharmacological correction of the hypothalamic-pituitary-adrenal axis .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLCJDINAUYJW-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cortisol 21-sulfate | |
CAS RN |
1253-43-6 | |
Record name | Cortisol sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cortisol 21-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cortisol 21-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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